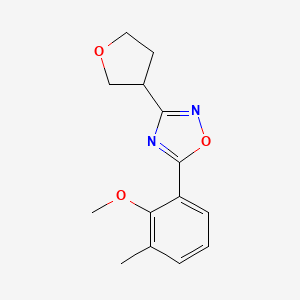

![molecular formula C23H28N2O3 B5602416 1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)

1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical processes that include the formation of key intermediates and the introduction of specific functional groups to achieve the desired molecular architecture. For instance, derivatives of piperazine have been synthesized through methods that involve selective acylation, Mannich reactions, and modifications to enhance their biological activities. Compounds such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting the importance of substituent variation on the piperazine nucleus for activity enhancement (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including those related to "1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone," is critical in determining their biological activity and chemical behavior. Crystal structure analysis provides insights into the conformation, stereochemistry, and intermolecular interactions that influence the compound's stability and reactivity. For example, studies on the crystal structures of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxybutyl)piperazine derivatives have revealed the importance of molecular conformation and intermolecular hydrogen bonding in their activity as potential anti-malarial agents (Cunico et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions that modify their chemical properties and biological activities. Electrophilic substitution, nucleophilic addition, and oxidation-reduction reactions are common, allowing for the introduction or modification of functional groups. For example, electrochemical syntheses involving the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles have been explored to generate new compounds with potential biological activities (Amani & Nematollahi, 2012).

Applications De Recherche Scientifique

Metabolic Pathways and Enzymatic Interactions

The novel antidepressant Lu AA21004, which shares structural similarities with the chemical compound , undergoes oxidative metabolism in human liver microsomes and involves various cytochrome P450 enzymes. This metabolism results in the formation of multiple metabolites, including a benzylic alcohol further oxidized to the corresponding benzoic acid, highlighting the compound's interaction with CYP2D6, CYP2C9, CYP3A4/5, and other enzymes. Such studies are crucial for understanding the metabolic fate and potential therapeutic applications of similar compounds (Hvenegaard et al., 2012).

Antimalarial Potential

Research into (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, closely related to the target compound, has demonstrated anti-malarial activity. The molecular structures and biological activity relationship studies of these compounds provide insights into their mechanism of action, crucial for developing new antimalarial therapies (Cunico et al., 2009).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies are significant for the development of potential treatments for diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. The structure-activity relationship insights from these compounds can guide the design of more effective AChE inhibitors (Sugimoto et al., 1990).

Antimicrobial and Anti-inflammatory Properties

The synthesis and biological evaluation of 3-aroylmethylene-substituted 1-methyl(phenyl)-piperazin-2-ones have revealed their potential anti-inflammatory, anticonvulsive, and analgesic activities. These findings open up possibilities for their application in treating various inflammatory and pain conditions, underscoring the versatility of piperazinone derivatives in drug development (Milyutin et al., 1996).

Antiviral Activities

Diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. have shown modest antiviral activities against influenza A virus, highlighting the potential of structurally related compounds in antiviral drug discovery. These studies are pivotal for identifying novel compounds with efficacy against viral pathogens (Wang et al., 2013).

Propriétés

IUPAC Name |

1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-23(2,28)13-12-18-8-10-20(11-9-18)22(27)25-15-14-24(21(26)17-25)16-19-6-4-3-5-7-19/h3-11,28H,12-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIMLBOVZSPCRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(2-thienylsulfonyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5602337.png)

![(1S*,5R*)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5602340.png)

![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5602341.png)

![N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5602345.png)

![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)

![(3R*,4R*)-1-[(3-cyclohexylisoxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5602376.png)

![N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)

![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5602439.png)

![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)